

Spectroscopic Profile of 2-Chlorocinnamic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Chlorocinnamic acid

Cat. No.: B7723739

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chlorocinnamic acid** (CAS No: 3752-25-8), a compound of interest in various fields of chemical research and drug development. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data

The spectroscopic data presented below has been compiled from various public databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ^1H and ^{13}C NMR data for trans-**2-Chlorocinnamic acid** are summarized below.

Table 1: ^1H NMR Data for trans-**2-Chlorocinnamic acid**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.88	d	16.2	Vinyl H
7.54-7.38	m	-	Aromatic H
7.37-7.28	m	-	Aromatic H
6.56	d	16.2	Vinyl H

Solvent: DMSO-d₆, Instrument Frequency: 300 MHz[1]

Table 2: ¹³C NMR Data for trans-2-Chlorocinnamic acid

Chemical Shift (δ) ppm
167.39
142.32
136.55
133.80
130.64
129.81
127.82
126.75
121.03

Solvent: DMSO-d₆, Instrument Frequency: 75 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2][3]

Table 3: Key IR Absorptions for **2-Chlorocinnamic acid**

Wavenumber (cm ⁻¹)	Description
~3000	O-H stretch (Carboxylic acid)
~1700	C=O stretch (Carboxylic acid)
~1630	C=C stretch (Alkene)
~1450	C=C stretch (Aromatic)
~750	C-Cl stretch

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, Nujol mull, or ATR).[\[4\]](#)[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. [\[6\]](#) The molecular weight of **2-Chlorocinnamic acid** is 182.60 g/mol .[\[4\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 4: Mass Spectrometry Data for **2-Chlorocinnamic acid**

m/z	Interpretation
182	[M] ⁺ (Molecular ion)
184	[M+2] ⁺ (Isotope peak due to ³⁷ Cl)
165	[M-OH] ⁺
139	[M-COOH] ⁺
103	[C ₇ H ₄ Cl] ⁺

Ionization method: Electron Ionization (EI)[\[8\]](#)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above.

NMR Spectroscopy

- **Sample Preparation:** A small amount of the **2-Chlorocinnamic acid** sample is dissolved in a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$) in an NMR tube.
- **Data Acquisition:** The NMR tube is placed in the spectrometer. For 1H NMR, the instrument is typically set to a frequency of 300-600 MHz. For ^{13}C NMR, a frequency of 75-150 MHz is common.
- **Processing:** The acquired free induction decay (FID) signal is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

A common method for solid samples is Attenuated Total Reflectance (ATR) FT-IR spectroscopy. [\[2\]](#)

- **Sample Preparation:** A small amount of the solid **2-Chlorocinnamic acid** is placed directly on the ATR crystal.
- **Data Acquisition:** The anvil is pressed against the sample to ensure good contact with the crystal. The IR spectrum is then recorded by passing an infrared beam through the crystal.
- **Processing:** The resulting interferogram is Fourier transformed to produce the IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry

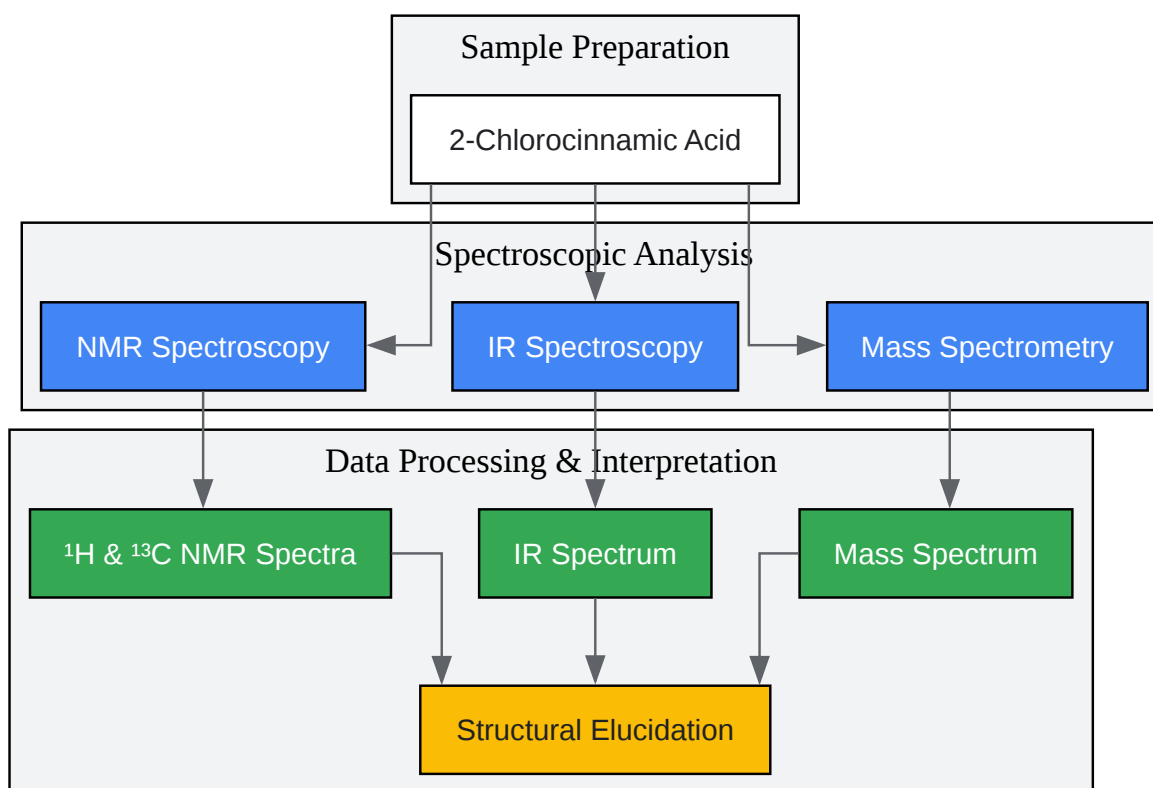
Electron Ionization (EI) is a common ionization technique for relatively small organic molecules.

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often after being vaporized.

- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.[10]
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
- Detection: A detector records the abundance of each ion, and a mass spectrum is generated, which is a plot of relative intensity versus m/z .

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **2-Chlorocinnamic acid**.



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Caption: General workflow for spectroscopic analysis.

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